molecular formula C21H26N2O3 B12448987 N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12448987
M. Wt: 354.4 g/mol
InChI Key: BMKGRDLUOVNYLS-UHFFFAOYSA-N
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Description

N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3,4-diethoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the Schiff base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine or reduced Schiff base.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with biological targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can enhance its biological activity. The Schiff base moiety allows it to act as a chelating agent, binding to metal ions and potentially disrupting biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
  • N-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of both the diethoxyphenyl and morpholinyl groups, which confer specific chemical and biological properties. The diethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes. The morpholinyl group can contribute to its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C21H26N2O3/c1-3-25-20-10-5-17(15-21(20)26-4-2)16-22-18-6-8-19(9-7-18)23-11-13-24-14-12-23/h5-10,15-16H,3-4,11-14H2,1-2H3

InChI Key

BMKGRDLUOVNYLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OCC

Origin of Product

United States

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